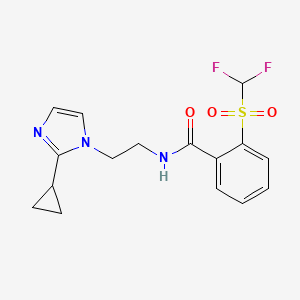

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c17-16(18)25(23,24)13-4-2-1-3-12(13)15(22)20-8-10-21-9-7-19-14(21)11-5-6-11/h1-4,7,9,11,16H,5-6,8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCFBWIHAYUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.

Attachment of the Ethyl Linker: The ethyl linker can be added through an alkylation reaction using ethyl bromide.

Sulfonylation: The difluoromethylsulfonyl group can be introduced using difluoromethyl sulfonyl chloride in the presence of a base.

Final Coupling: The benzamide moiety can be coupled to the intermediate product using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the cyclopropyl group.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The benzamide moiety may participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a sulfide derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, imidazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored as a potential therapeutic agent, particularly if it shows activity against specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include cytochrome P450 enzymes, histamine receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Benzamide Derivatives

Key Observations :

- The target compound distinguishes itself via the cyclopropyl-imidazole moiety, which is rare in the cited evidence. Cyclopropane rings enhance metabolic stability and influence conformational rigidity .

- Unlike W1 , which incorporates a benzimidazole-thioether linkage, the target compound lacks sulfur-based functional groups but retains imidazole-driven pharmacophoric features.

Key Observations :

- The synthesis of the target compound likely parallels methods for W1 and Rip-B , involving activation of the benzoyl chloride derivative (e.g., using EDC/NHS) followed by amide bond formation with the imidazole-containing amine .

- Fluorinated sulfonyl groups, as in the target compound, may require specialized sulfonylation agents (e.g., difluoromethylsulfonyl chloride), contrasting with non-fluorinated sulfonyl precursors in .

Spectroscopic and Physicochemical Properties

Table 3: Comparative Spectral Data

Key Observations :

- The difluoromethylsulfonyl group in the target compound would exhibit distinct IR bands: symmetric/asymmetric S=O stretches (~1350–1450 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹), absent in non-fluorinated analogs like Rip-B .

- The cyclopropyl group’s protons are expected to resonate as a multiplet at δ 1.0–1.5 ppm, differentiating it from ethyl or methoxy substituents in other derivatives .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

- Cyclopropyl Group : Known for its unique strain and reactivity.

- Imidazole Ring : Commonly associated with various pharmacological effects.

- Difluoromethyl Sulfonyl Group : This moiety enhances the compound's reactivity and potential interaction with biological targets.

The molecular formula is with a molecular weight of approximately 395.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The imidazole ring can modulate the activity of enzymes, potentially leading to:

- Inhibition of Microbial Growth : The compound may exhibit antimicrobial properties by disrupting bacterial cell functions.

- Anti-inflammatory Effects : By modulating signaling pathways, it may reduce inflammation in tissues.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the imidazole and sulfonyl groups can significantly influence biological activity. For instance, variations in the cyclopropyl group can alter binding affinity and specificity towards target proteins. A comparative analysis is presented in the following table:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide | Cyclopropyl, Imidazole, Difluoromethyl Sulfonyl | Antimicrobial, Anti-inflammatory |

| Benzimidazole Derivatives | Benzimidazole Core | Anticancer, Antimicrobial |

| Sulfonamide Compounds | Sulfonamide Moiety | Antibacterial |

Antimicrobial Properties

Preliminary studies suggest that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide exhibits significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including:

- Gram-positive Bacteria : Such as Staphylococcus aureus.

- Gram-negative Bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

Case Studies

- Antifungal Activity : In a study assessing antifungal properties, the compound showed promising results against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

- Inflammatory Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide, and how are intermediates purified?

- Methodology : Multi-step synthesis typically involves coupling the imidazole-cyclopropyl moiety to the benzamide core via nucleophilic substitution or amide bond formation. Key steps include:

- Cyclopropane ring formation using diazo compounds or transition-metal catalysis.

- Sulfonylation of the benzamide precursor with difluoromethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

- Critical Parameters : Reaction temperature (0–80°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) impact yield and regioselectivity.

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify imidazole proton environments (~6.5–7.5 ppm) and cyclopropane carbons (~8–12 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHFNOS).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Screening Strategies :

- Enzyme Inhibition : Assay against kinases or proteases (e.g., fluorescence-based assays) due to sulfonyl and imidazole groups’ affinity for catalytic sites.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Approach :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation via LC-MS/MS in plasma/tissue homogenates.

- Target Engagement Studies : Use fluorescent probes or SPR to confirm binding to intended targets (e.g., kinases) in physiological conditions.

- Dose Optimization : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What advanced analytical methods validate its stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation products.

- LC-QTOF-MS : Characterize degradation pathways (e.g., sulfonamide hydrolysis or imidazole ring oxidation).

- Accelerated Stability Testing : Store at 25°C/60% RH and monitor impurities over 1–3 months .

Q. How can structure-activity relationship (SAR) studies guide the optimization of its pharmacological profile?

- Strategy :

- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with larger rings) to assess steric/electronic effects.

- Biological Testing : Compare analogs’ IC values in enzyme/cell-based assays.

- Computational Modeling : Docking (AutoDock Vina) and MD simulations to predict binding modes with target proteins .

Q. What experimental designs address off-target effects observed in kinase inhibition assays?

- Solutions :

- Selectivity Screening : Use kinase profiling panels (e.g., DiscoverX) to identify off-target interactions.

- Mutagenesis Studies : Introduce point mutations in kinase ATP-binding pockets to validate binding specificity.

- Proteomics : SILAC-based quantification to detect downstream signaling changes .

Q. How can metabolic pathways and toxicity risks be systematically evaluated?

- Methods :

- Microsomal Incubations : Liver microsomes (human/rat) + NADPH to identify phase I metabolites.

- CYP Inhibition Assays : Test for interactions with CYP3A4, CYP2D6 using fluorogenic substrates.

- In Vivo Toxicity : Acute/chronic toxicity studies in rodents (AST/ALT levels, histopathology) .

Q. What computational tools predict its physicochemical properties and drug-likeness?

- Tools :

- SwissADME : Predict logP, solubility, and Lipinski’s Rule of Five compliance.

- Molinspiration : Calculate topological polar surface area (TPSA) for blood-brain barrier permeability.

- pK Determination : Use MarvinSketch or ACD/Labs to estimate ionization states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.